REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH2:10][N:11]2C(=O)C3C(=CC=CC=3)C2=O)[CH:9]=1)[C:5]#[N:6].Cl>CCO.CO>[NH2:11][CH2:10][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([Br:1])[CH:9]=1)[C:5]#[N:6]
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Name
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3-bromo-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile
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Quantity
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3.5 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C#N)C=C(C1)CN1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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CCO
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Name
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N2H4H2O
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Quantity
|
1.31 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 3 h
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Duration
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3 h
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Type
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FILTRATION
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Details
|
the mixture was filtered
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Type
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WASH
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Details
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rinsed with water (20 mL×2)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated to about 50 mL
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Type
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FILTRATION
|
Details
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filtered again
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Type
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ADDITION
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Details
|
After addition of NaHCO3 (pH=9)
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Type
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EXTRACTION
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Details
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the filtrate was extracted with CH2Cl2 (50 mL×3)
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Type
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WASH
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Details
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The combined extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a mixture of colorless solid and colorless oil
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to afford crude material as a white solid
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Type
|
CUSTOM
|
Details
|
Recrystallization from MeOH-Et2O
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Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(C#N)C=C(C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |